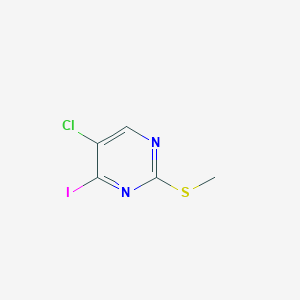

5-Chloro-4-iodo-2-(methylthio)pyrimidine

Übersicht

Beschreibung

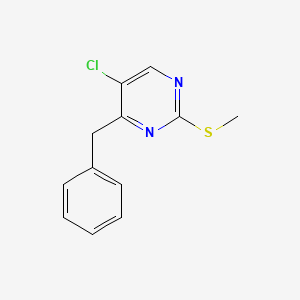

5-Chloro-4-iodo-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C5H4ClIN2S. It has a molecular weight of 286.52 . This compound is part of the pyrimidine family, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 5th position, an iodine atom at the 4th position, and a methylthio group at the 2nd position .Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3, a boiling point of 344.6±22.0 °C at 760 mmHg, and a flash point of 162.2±22.3 °C .Wissenschaftliche Forschungsanwendungen

5CI2MTP has a wide range of applications in scientific research. It has been used to study the effects of radiation on cells, as well as the effects of chemotherapy drugs on cancer cells. Additionally, 5CI2MTP has been used to study drug delivery systems and the mechanisms of action of various drugs. It has also been used to study the effects of immunosuppressive agents on the immune system.

Wirkmechanismus

Target of Action

It is suggested that the compound may bind to ribonucleic acid (rna) and inhibit protein synthesis .

Mode of Action

The mode of action of 5-Chloro-4-iodo-2-(methylthio)pyrimidine involves its interaction with RNA, leading to the inhibition of protein synthesis

Biochemical Pathways

Given its potential role in inhibiting protein synthesis, it can be inferred that it may impact pathways involving protein production and function .

Pharmacokinetics

Its physical properties such as density (21±01 g/cm3), boiling point (3446±220 °C at 760 mmHg), and molecular weight (28652) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Given its potential role in inhibiting protein synthesis, it can be inferred that it may lead to changes in cellular function and potentially impact cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by temperature, as suggested by its boiling point . Additionally, safety data suggests that it may cause severe skin burns and eye damage, indicating that it should be handled with care in a controlled environment .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5CI2MTP in lab experiments is its versatility. It can be used to study a wide range of topics, from drug delivery systems to the effects of radiation on cells. Additionally, it is relatively easy to synthesize, making it a convenient choice for researchers. The main limitation of 5CI2MTP is its toxicity. It has been shown to be cytotoxic and immunosuppressive, so it should be used with caution in lab experiments.

Zukünftige Richtungen

There are a number of potential future directions for 5CI2MTP research. One potential direction is to further explore its mechanism of action. Additionally, further research could be done to explore the potential therapeutic applications of 5CI2MTP. Another potential direction is to explore the effects of 5CI2MTP on drug delivery systems, as well as to explore its potential as an adjuvant to enhance the efficacy of existing drugs. Finally, further research could be done to explore the potential of 5CI2MTP as a diagnostic tool.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Eigenschaften

IUPAC Name |

5-chloro-4-iodo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSAGHFASJLOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

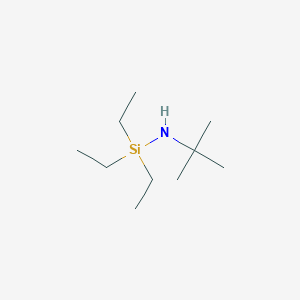

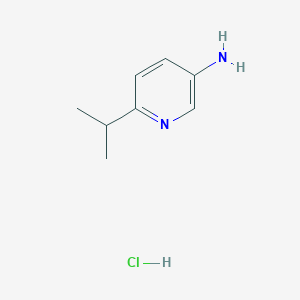

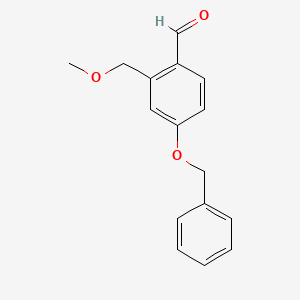

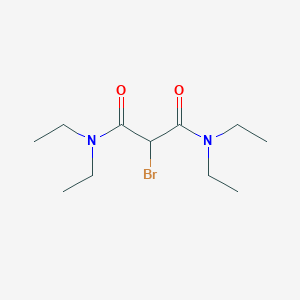

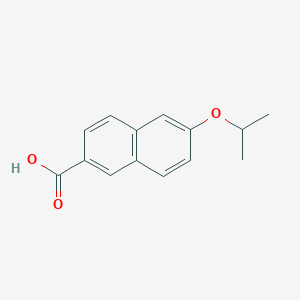

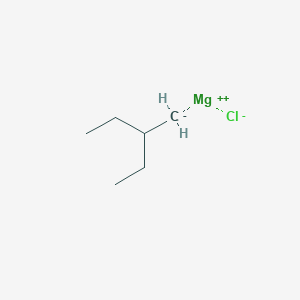

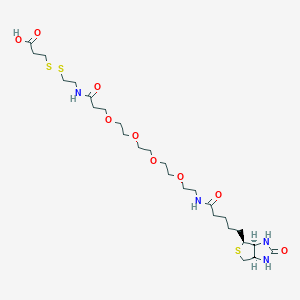

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)